

## IWR-1 solubility in DMSO and cell culture media

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Compound of Interest		
Compound Name:	IWR-1	
Cat. No.:	B7810615	Get Quote

## **Application Notes and Protocols: IWR-1**

Audience: Researchers, scientists, and drug development professionals.

Topic: **IWR-1** Solubility in DMSO and Cell Culture Media

#### Introduction

**IWR-1** (Inhibitor of Wnt Response-1) is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1][2][3] It functions by stabilizing the Axinscaffolded destruction complex, which leads to the phosphorylation and subsequent proteasomal degradation of β-catenin.[4][5] This mechanism prevents the nuclear translocation of β-catenin and the transcription of Wnt target genes.[2][6] With an IC<sub>50</sub> value of approximately 180 nM in cell-based reporter assays, **IWR-1** is a valuable tool for studying Wnt-dependent processes in developmental biology, stem cell research, and oncology.[1][4][7][8][9][10] This document provides detailed information on the solubility of **IWR-1** and protocols for its application in cell culture.

# Mechanism of Action: Wnt/β-catenin Pathway Inhibition

In the absence of a Wnt ligand, cytoplasmic  $\beta$ -catenin is sequestered in a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), and Casein Kinase 1 (CK1).[2] This complex facilitates the phosphorylation of  $\beta$ -catenin, marking it for ubiquitination and degradation by the proteasome. When a Wnt ligand



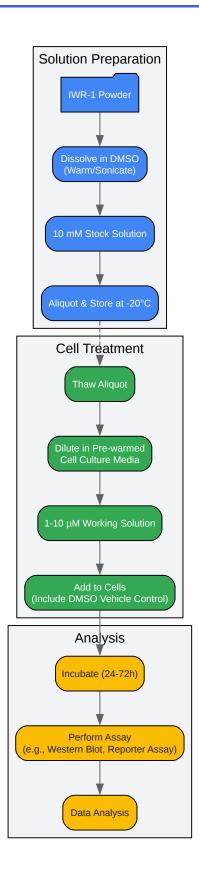
### Methodological & Application

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binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows  $\beta$ -catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors.

**IWR-1** exerts its inhibitory effect by stabilizing Axin.[5][10] By preventing the turnover of Axin proteins, **IWR-1** enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of  $\beta$ -catenin even in the presence of Wnt stimulation.[2][5][6]





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